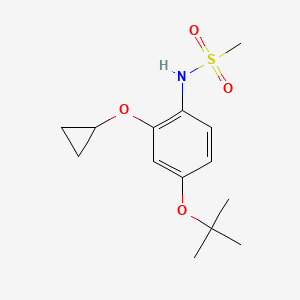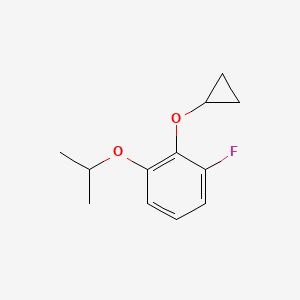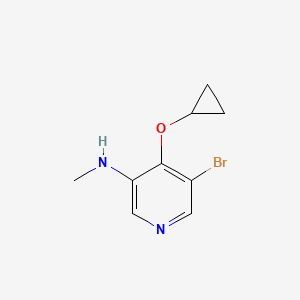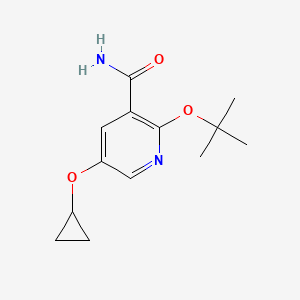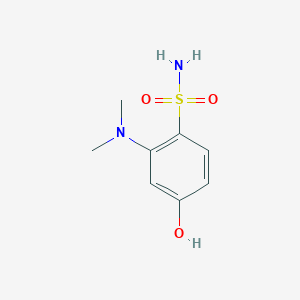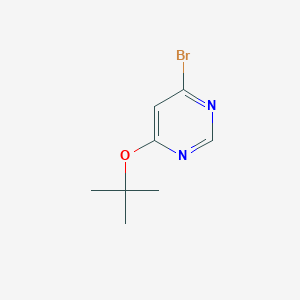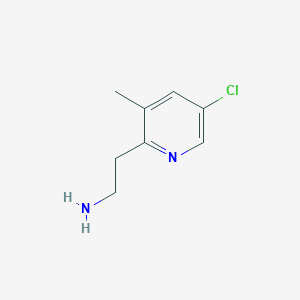
1-Tert-butoxy-4-cyclopropoxy-2-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Tert-butoxy-4-cyclopropoxy-2-(trifluoromethyl)benzene is an organic compound with the molecular formula C14H17F3O2 and a molecular weight of 274.28 g/mol . This compound is characterized by the presence of tert-butoxy, cyclopropoxy, and trifluoromethyl groups attached to a benzene ring, making it a unique and versatile molecule in various chemical applications.
Métodos De Preparación
The synthesis of 1-Tert-butoxy-4-cyclopropoxy-2-(trifluoromethyl)benzene involves several steps, typically starting with the preparation of the benzene ring substituted with the desired functional groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
In an industrial setting, the production of this compound may involve the use of advanced techniques such as continuous flow chemistry, which allows for the efficient and scalable synthesis of the compound under controlled conditions.
Análisis De Reacciones Químicas
1-Tert-butoxy-4-cyclopropoxy-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the benzene ring. Common reagents for these reactions include halides and alkoxides.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups attached to the benzene ring.
Aplicaciones Científicas De Investigación
1-Tert-butoxy-4-cyclopropoxy-2-(trifluoromethyl)benzene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable in the development of new materials and catalysts.
Biology: In biological research, the compound can be used as a probe to study the interactions of various biomolecules.
Medicine: The compound’s unique structure allows it to interact with specific molecular targets, making it a potential candidate for the development of new pharmaceuticals.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals and advanced materials, benefiting from its stability and reactivity.
Mecanismo De Acción
The mechanism by which 1-Tert-butoxy-4-cyclopropoxy-2-(trifluoromethyl)benzene exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, plays a crucial role in enhancing the compound’s stability and lipophilicity, allowing it to interact more effectively with biological membranes and proteins . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-Tert-butoxy-4-cyclopropoxy-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(tert-Butoxy)-4-(trifluoromethyl)benzene: This compound lacks the cyclopropoxy group, making it less complex and potentially less versatile in certain applications.
4-(tert-Butoxy)-1-cyclopropoxy-2-(trifluoromethyl)benzene: This compound has a similar structure but may differ in its reactivity and stability due to the positioning of the functional groups.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and physical properties that are valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C14H17F3O2 |
|---|---|
Peso molecular |
274.28 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-1-[(2-methylpropan-2-yl)oxy]-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C14H17F3O2/c1-13(2,3)19-12-7-6-10(18-9-4-5-9)8-11(12)14(15,16)17/h6-9H,4-5H2,1-3H3 |
Clave InChI |
QEDRYOQHCSRSIJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC1=C(C=C(C=C1)OC2CC2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


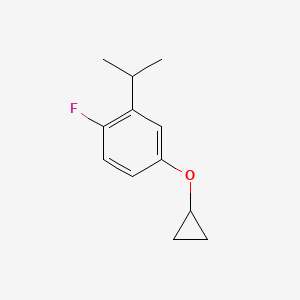
![1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone](/img/structure/B14837965.png)


